molecular formula C17H17N3O2 B4048312 3-METHYL-4-[(4-METHYLPHENYL)METHYL]-1-(PYRIMIDIN-2-YL)PYRROLIDINE-2,5-DIONE

3-METHYL-4-[(4-METHYLPHENYL)METHYL]-1-(PYRIMIDIN-2-YL)PYRROLIDINE-2,5-DIONE

Cat. No.: B4048312
M. Wt: 295.34 g/mol
InChI Key: GPZDRHLVYYWXSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-METHYL-4-[(4-METHYLPHENYL)METHYL]-1-(PYRIMIDIN-2-YL)PYRROLIDINE-2,5-DIONE is a complex organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring and a pyrrolidine-2,5-dione core

Scientific Research Applications

3-METHYL-4-[(4-METHYLPHENYL)METHYL]-1-(PYRIMIDIN-2-YL)PYRROLIDINE-2,5-DIONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-4-[(4-METHYLPHENYL)METHYL]-1-(PYRIMIDIN-2-YL)PYRROLIDINE-2,5-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Pyrimidine Group: The pyrimidine group is introduced through a nucleophilic substitution reaction, where a pyrimidine derivative reacts with the pyrrolidine ring.

    Addition of the Methyl and Phenyl Groups: The methyl and phenyl groups are added through alkylation reactions, using appropriate alkylating agents under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts and reagents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-4-[(4-METHYLPHENYL)METHYL]-1-(PYRIMIDIN-2-YL)PYRROLIDINE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Mechanism of Action

The mechanism of action of 3-METHYL-4-[(4-METHYLPHENYL)METHYL]-1-(PYRIMIDIN-2-YL)PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-[(4-methylphenyl)methyl]-1-(pyrimidin-2-yl)pyrrolidine-2,5-dione
  • 2-Amino-4-hydroxy-6-methylpyrimidine
  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide

Uniqueness

3-METHYL-4-[(4-METHYLPHENYL)METHYL]-1-(PYRIMIDIN-2-YL)PYRROLIDINE-2,5-DIONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrimidine ring and a pyrrolidine-2,5-dione core makes it a versatile compound with potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.

Properties

IUPAC Name

3-methyl-4-[(4-methylphenyl)methyl]-1-pyrimidin-2-ylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-11-4-6-13(7-5-11)10-14-12(2)15(21)20(16(14)22)17-18-8-3-9-19-17/h3-9,12,14H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZDRHLVYYWXSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)N(C1=O)C2=NC=CC=N2)CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-METHYL-4-[(4-METHYLPHENYL)METHYL]-1-(PYRIMIDIN-2-YL)PYRROLIDINE-2,5-DIONE
Reactant of Route 2
3-METHYL-4-[(4-METHYLPHENYL)METHYL]-1-(PYRIMIDIN-2-YL)PYRROLIDINE-2,5-DIONE
Reactant of Route 3
3-METHYL-4-[(4-METHYLPHENYL)METHYL]-1-(PYRIMIDIN-2-YL)PYRROLIDINE-2,5-DIONE
Reactant of Route 4
3-METHYL-4-[(4-METHYLPHENYL)METHYL]-1-(PYRIMIDIN-2-YL)PYRROLIDINE-2,5-DIONE
Reactant of Route 5
Reactant of Route 5
3-METHYL-4-[(4-METHYLPHENYL)METHYL]-1-(PYRIMIDIN-2-YL)PYRROLIDINE-2,5-DIONE
Reactant of Route 6
Reactant of Route 6
3-METHYL-4-[(4-METHYLPHENYL)METHYL]-1-(PYRIMIDIN-2-YL)PYRROLIDINE-2,5-DIONE

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